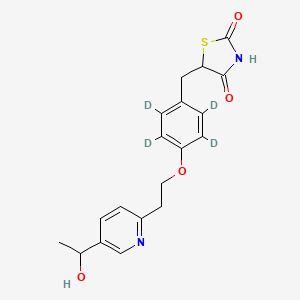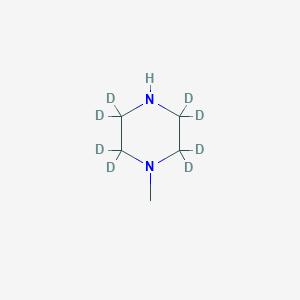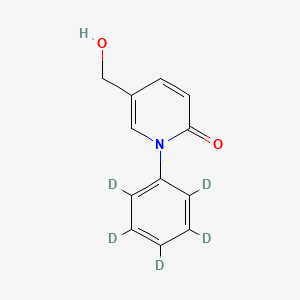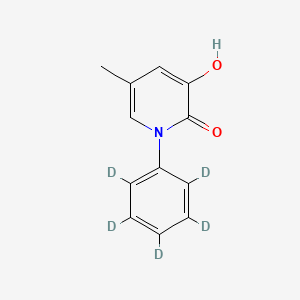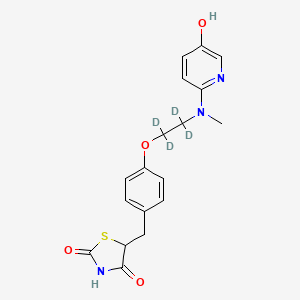
1-Decarboxy-3-oxo-ceanothic acid
描述
1-Decarboxy-3-oxo-ceanothic acid is a pentacyclic triterpenoid compound derived from the herbs of Senecio scandens. It exhibits significant cytotoxic activity against various cancer cell lines, including human ovarian adenocarcinoma (OVCAR-3) and HeLa cells .
作用机制
Target of Action
1-Decarboxy-3-oxo-ceanothic acid primarily targets DNA synthesis in cells . It shows cytotoxic activity against human ovarian adenocarcinoma cell lines such as OVCAR-3 and HeLa, and less so against the normal cell line FS-5 .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis . This inhibition is a crucial part of its mode of action as it prevents the replication of cancer cells, thereby limiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting DNA synthesis, the compound disrupts the normal cell cycle, preventing cancer cells from replicating and spreading .
Pharmacokinetics
Its impact on bioavailability is significant given its potent cytotoxic effects on specific cancer cell lines .
Result of Action
The result of this compound’s action is the induction of apoptosis , or programmed cell death, in cancer cells . This is evidenced by its cytotoxic effects on OVCAR-3 and HeLa cancer cell lines .
准备方法
1-Decarboxy-3-oxo-ceanothic acid can be synthesized through various routes. One common method involves the extraction of the compound from the herbs of Senecio scandens. The extracted material is then purified using chromatographic techniques to obtain the desired compound with high purity . Industrial production methods typically involve large-scale extraction and purification processes to ensure consistent quality and yield .
化学反应分析
1-Decarboxy-3-oxo-ceanothic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in various reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triterpenoids, while reduction can produce reduced triterpenoids .
科学研究应用
1-Decarboxy-3-oxo-ceanothic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of triterpenoids and their derivatives.
Biology: The compound’s ability to induce apoptosis makes it a valuable tool for studying cell death mechanisms and cancer biology.
Medicine: Due to its cytotoxic properties, this compound is being investigated for its potential use in cancer therapy.
相似化合物的比较
1-Decarboxy-3-oxo-ceanothic acid can be compared with other similar compounds, such as:
Ceanothic acid: Another triterpenoid with similar cytotoxic properties.
Ceanothic acid acetate: A derivative of ceanothic acid with additional acetyl groups.
3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid: A structurally related compound with different functional groups.
Chiisanoside: A glycoside derivative with distinct biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.
属性
IUPAC Name |
(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-17(2)18-10-13-29(24(31)32)15-14-27(6)19(23(18)29)8-9-21-26(5)16-22(30)25(3,4)20(26)11-12-28(21,27)7/h18-21,23H,1,8-16H2,2-7H3,(H,31,32)/t18-,19+,20-,21+,23+,26-,27+,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDCZUBEFGYVSS-RSICVRGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(=O)C5(C)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(=O)C5(C)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the mechanism of action of DOCA in inducing cell death?
A: Research suggests that DOCA induces apoptosis, also known as programmed cell death, in human ovarian adenocarcinoma (OVCAR-3) cells [, ]. This process is characterized by specific morphological changes, including cell shrinkage and nuclear condensation, as well as DNA fragmentation into a pattern known as the "inter-nucleosomal ladder" []. Interestingly, protein synthesis seems to be necessary for DOCA-induced apoptosis, as the protein synthesis inhibitor cycloheximide partially blocked both cell death and DNA fragmentation []. This suggests that DOCA may trigger the synthesis of new proteins directly involved in the apoptotic cascade. Importantly, no direct DNA damage was observed prior to apoptosis, indicating that DOCA's cytotoxic effect is not primarily mediated by direct DNA damage [].
Q2: How potent is DOCA compared to other cytotoxic compounds, and are there differences in its effects on cancerous and non-cancerous cells?
A: Studies have shown that DOCA displays cytotoxic activity against several cancer cell lines, including OVCAR-3 (ovarian adenocarcinoma) and HeLa (cervical cancer), with IC50 values of 2.8 µg/mL and 6.6 µg/mL, respectively []. This indicates that DOCA effectively inhibits the growth of these cancer cells at low micromolar concentrations. Interestingly, DOCA showed lower cytotoxicity against the normal human fibroblast cell line FS-5, with an IC50 of 11.3 µg/mL []. This suggests that DOCA may exhibit some degree of selectivity towards cancer cells, although further research is needed to confirm and understand the underlying mechanisms of this selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


